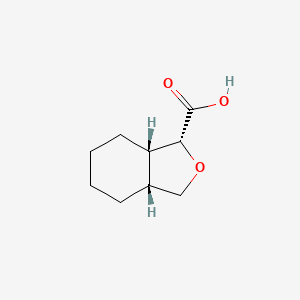

(1R,3Ar,7aS)-1,3,3a,4,5,6,7,7a-octahydro-2-benzofuran-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. Spectroscopic properties can also be included .Scientific Research Applications

Molecular Docking and Biological Activities

Sagaama et al. (2020) explored the structural optimization and molecular docking analysis of benzofuran-carboxylic acids derivatives, investigating their electronic and vibrational properties using DFT calculations. The study aimed to understand the reactivity of these molecules and their inhibitor effects against cancer and microbial diseases through molecular docking analysis, highlighting their potential in developing treatments for such conditions (Sagaama et al., 2020).

Diversity-Oriented Synthesis

Qin et al. (2017) reported efficient synthetic protocols for preparing libraries based on benzofuran scaffolds using commercially available salicylaldehydes and amines. This work emphasizes the role of benzofuran derivatives in generating biologically active compounds through diversity-oriented synthesis, contributing to the discovery of new lead compounds in drug development (Qin et al., 2017).

Supramolecular Interactions

Koner and Goldberg (2009) studied the supramolecular interaction synthons of 1-benzofuran-2,3-dicarboxylic acid in its monoanionic form, revealing its capability to form organometallic complexes and supramolecular adducts. This research provides insight into the structural versatility of benzofuran derivatives for forming complex architectures, useful in material science and coordination chemistry (Koner & Goldberg, 2009).

Antimicrobial Activity

Chang et al. (2020) isolated furancarboxylic acids from a Penicillium sp., demonstrating their antimicrobial activity against E. coli, S. aureus, and C. albicans. This study underscores the potential of furancarboxylic acids, a class closely related to benzofuran derivatives, in developing new antimicrobial agents (Chang et al., 2020).

Hydrogen Bonding and π-π Interactions

Titi and Goldberg (2009) investigated the hydrogen bonding and π-π interactions in 1-benzofuran-2,3-dicarboxylic acid and its cocrystals, highlighting the importance of these interactions in the crystallization and molecular assembly processes. Such insights are valuable for designing new materials with specific physical properties (Titi & Goldberg, 2009).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(1R,3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydro-2-benzofuran-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h6-8H,1-5H2,(H,10,11)/t6-,7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADWLYURZCLSKR-BIIVOSGPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)COC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)CO[C@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2666019.png)

![2-Oxo-2-[(2-phenylethyl)amino]ethyl 5-chloro-2-fluorobenzoate](/img/structure/B2666021.png)

![N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2666023.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/no-structure.png)

![8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B2666033.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2666036.png)